molecular formula C25H18Cl2FN3O B2987379 5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189462-91-6

5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2987379
M. Wt: 466.34
InChI Key: KARULNOVTQOCJD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Structural Analysis

  • A significant area of application involves the synthesis and structural elucidation of related compounds. For instance, the development of novel hepatitis B (HBV) inhibitors, such as "8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one", showcases the compound's relevance in antiviral research. The synthesis method provided insights into the electronic and spatial structure of biologically active molecules, further enhanced by single-crystal X-ray analysis and molecular docking studies, demonstrating nanomolar inhibitory activity against HBV (Ivashchenko et al., 2019).

Biological Activity and Potential Applications

  • Research into amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, involving variations of substituents similar to those in the target compound, showed significant biological activity, particularly affinity towards A1 and A2A adenosine receptors. This illustrates the potential for designing receptor-specific drugs (Betti et al., 1999).

  • The synthesis and evaluation of pyrimidine derivatives linked with morpholinophenyl groups revealed significant larvicidal activity. This indicates the compound's utility in developing insecticides or agents for controlling pest populations (Gorle et al., 2016).

  • Another application is found in the synthesis of N-benzyl aplysinopsin analogs as potential anticancer agents. Research has shown that specific analogs exhibit potent growth inhibition against melanoma and ovarian cancer cells, suggesting the compound's framework could contribute to anticancer drug development (Penthala et al., 2011).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or researcher for accurate information.


properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-3-[(2-chlorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2FN3O/c1-15-6-9-22-19(10-15)23-24(31(22)13-17-7-8-18(28)11-21(17)27)25(32)30(14-29-23)12-16-4-2-3-5-20(16)26/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARULNOVTQOCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

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